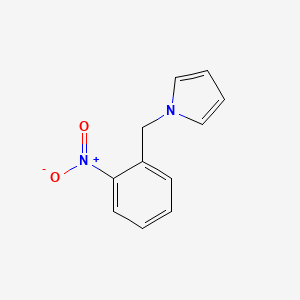

1-(2-nitrobenzyl)-1H-pyrrole

Description

Contextualization within Pyrrole (B145914) Chemistry Research

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. beilstein-journals.org The pyrrole ring is a fundamental structural motif found in numerous natural products, including heme (a component of hemoglobin), chlorophyll, and vitamin B12. ontosight.ai In medicinal chemistry, the pyrrole scaffold is considered a "privileged" structure because its derivatives exhibit a wide range of biological activities and are components of various approved drugs. ontosight.aiacs.org

The versatility of the pyrrole ring stems from its aromaticity and reactivity. It readily undergoes electrophilic substitution reactions and its nitrogen atom can be functionalized, allowing for the synthesis of a diverse array of derivatives. ontosight.ai Research in pyrrole chemistry is vibrant, with ongoing efforts to develop novel synthetic methods and explore new applications for pyrrole-containing compounds in pharmaceuticals, agrochemicals, and advanced materials like conductive polymers. beilstein-journals.org The synthesis of N-substituted pyrroles, such as 1-(2-nitrobenzyl)-1H-pyrrole, is a key area of this research, enabling the attachment of various functional groups to the pyrrole core. chembk.comvulcanchem.comnih.gov

Significance of the 2-Nitrobenzyl Moiety in Organic Synthesis

The 2-nitrobenzyl group is a well-established and highly significant functional group in organic synthesis, primarily known for its use as a photolabile protecting group (PPG). researchgate.netrsc.org PPGs are moieties that can be cleaved from a molecule using light, offering precise spatial and temporal control over a chemical reaction without the need for additional chemical reagents. rsc.orgiucr.org

Upon irradiation with UV light (typically around 320-365 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement to release the protected functional group, such as an alcohol, amine, or carboxylic acid. researchgate.netrsc.orgvulcanchem.com This process is highly valuable in multi-step synthesis, particularly in the preparation of sensitive biomolecules like peptides and nucleotides, and in the development of "caged compounds" for drug delivery, where a biologically active molecule is released at a specific site and time. researchgate.netmdpi.com The 2-nitrobenzyl group's utility has also been demonstrated in materials science for creating light-sensitive polymers and modifying surfaces. researchgate.netnih.gov

Overview of Key Research Areas and Challenges

Research involving this compound and its close derivatives primarily revolves around its use as a synthetic intermediate for constructing more complex heterocyclic systems. A major application is in the synthesis of fused heterocycles like pyrrolo[1,2-a]quinoxalines. chemicalbook.com This is typically achieved through a reaction sequence involving the reduction of the nitro group to an amine, followed by an intramolecular cyclization. These quinoxaline (B1680401) derivatives are of significant interest due to their potential biological activities.

A key derivative, This compound-2-carbaldehyde , serves as a critical intermediate in the synthesis of Lixivaptan, a vasopressin V2 receptor antagonist investigated for treating hyponatremia. mdpi.com The synthesis of this derivative involves the N-alkylation of pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide, a reaction that highlights a common strategy for preparing such compounds.

A primary challenge in this field is the development of efficient and selective synthetic routes. While methods for creating N-substituted pyrroles are known, achieving high yields and managing the reactivity of the nitro group can be complex. vulcanchem.com Furthermore, exploring the full potential of the photolabile nature of the 2-nitrobenzyl group within the context of pyrrole-based systems remains an area with potential for further research, for instance, in creating photo-releasable pyrrole-containing bioactive agents.

Detailed Research Findings

While specific data for this compound is not widely published, extensive research on its immediate precursor and a key derivative provides significant insight into its synthesis and structural properties.

Synthesis and Structural Data

The synthesis of the closely related This compound-2-carbaldehyde is well-documented. It is prepared by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of a base, sodium hydride, in a solvent like N,N-dimethylformamide (DMF). This reaction proceeds with a high yield, reported at 95% for the crude product. It is chemically logical to assume that the parent compound, this compound, can be synthesized via a similar N-alkylation of pyrrole with 2-nitrobenzyl bromide.

Crystallographic studies on this compound-2-carbaldehyde provide precise structural parameters.

Table 1: Crystal and Structural Data for this compound-2-carbaldehyde Data sourced from crystallographic studies. mdpi.com

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Pyrrole/Benzene) | 83.96° |

| Nitro Group Twist Angle | 5.92° |

The significant dihedral angle between the pyrrole and benzene (B151609) rings indicates that the two ring systems are nearly perpendicular to each other. mdpi.com The slight twist of the nitro group from the plane of the benzene ring is also a notable structural feature. mdpi.com

For comparative purposes, the physicochemical properties of the isomeric compound 1-(2-nitrophenyl)pyrrole , which lacks the methylene (B1212753) (-CH₂-) bridge, are listed below.

Table 2: Physicochemical Properties of 1-(2-Nitrophenyl)pyrrole Data sourced from chemical databases. vulcanchem.comresearchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Melting Point | 58 °C |

| Density | 1.23 g/cm³ |

| XLogP3-AA | 2.1 |

Structure

3D Structure

Properties

CAS No. |

81729-45-5 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-[(2-nitrophenyl)methyl]pyrrole |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-8H,9H2 |

InChI Key |

UPIYVJIZPXBIAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Nitrobenzyl 1h Pyrrole and Its Derivatives

Direct N-Benzylation Approaches

Direct N-benzylation is a straightforward and common method for synthesizing N-substituted pyrroles. This approach involves the formation of a carbon-nitrogen bond between the pyrrole (B145914) ring's nitrogen atom and the benzylic carbon of a 2-nitrobenzyl halide.

The core of this method is a nucleophilic substitution reaction where the pyrrole anion acts as the nucleophile, attacking the electrophilic benzylic carbon of a 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide. To facilitate this reaction, a strong base is required to deprotonate the pyrrole's N-H group, making the nitrogen atom more nucleophilic.

A common procedure involves using sodium hydride (NaH) as the base in an aprotic polar solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent side reactions with atmospheric moisture and oxygen. For instance, the synthesis of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde, a derivative, is achieved by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide in the presence of sodium hydride in DMF. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Atmosphere | Product |

| Pyrrole-2-carboxaldehyde | 2-Nitrobenzyl bromide | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | Argon | This compound-2-carbaldehyde |

Achieving high yield and purity is critical in synthetic chemistry. In the direct N-benzylation of pyrroles, several factors can be optimized. The choice of base is crucial; strong bases like sodium hydride ensure complete deprotonation of the pyrrole, driving the reaction towards the desired N-alkylated product. The use of a polar aprotic solvent such as DMF is advantageous as it effectively solvates the cation of the base (Na+) while not interfering with the nucleophile. This specific reaction has been reported to yield the crude product in high quantities, around 95%. nih.gov Purification of the final product can be achieved through techniques like recrystallization; for example, using a petroleum ether-ethyl acetate (B1210297) solvent system can yield single crystals of the compound. nih.gov

While direct N-benzylation is effective, it is not without challenges. One potential issue is the possibility of C-alkylation, where the benzyl (B1604629) group attaches to a carbon atom of the pyrrole ring instead of the nitrogen. However, the use of a strong base and aprotic solvent system generally favors N-alkylation. Another challenge is the potential for over-alkylation or other side reactions if the reaction conditions are not carefully controlled. The purity of the starting materials, particularly the pyrrole and the benzyl halide, is also essential to prevent the formation of unwanted byproducts.

Multicomponent Coupling Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is valued for its atom economy, reduced waste, and ability to quickly generate complex molecules from simple precursors. beilstein-journals.org While specific examples of MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct the pyrrole ring system with the desired N-substituent. A hypothetical MCR could involve the reaction of 2-nitrobenzylamine, a 1,4-dicarbonyl compound, and a catalyst in a one-pot synthesis, converging to form the target molecule. MCRs represent a powerful and sustainable tool for creating diverse chemical libraries. mdpi.com

Paal-Knorr Condensation-Based Syntheses

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.org It is one of the most straightforward routes due to its simplicity and efficiency, often providing yields above 60%. rgmcet.edu.in

This reaction involves the condensation of a 1,4-dicarbonyl compound (a diketone) with a primary amine or ammonia. organic-chemistry.orgnih.gov To synthesize this compound, the required starting materials would be a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione (B30556), and the primary amine, 2-nitrobenzylamine.

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the amine attacking one of the carbonyl groups to form a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of N-substituted pyrroles by simply changing the primary amine used in the reaction. rsc.org

| Amine Component | Dicarbonyl Component | Conditions | Product Type |

| Primary Amine (e.g., 2-nitrobenzylamine) | 1,4-Diketone (e.g., 2,5-hexanedione) | Neutral or weakly acidic | N-Substituted Pyrrole |

Flow Chemistry and Microwave-Assisted Approaches

Modern synthetic techniques such as flow chemistry and microwave irradiation offer significant advantages over traditional batch methods, including enhanced reaction rates, improved yields, and greater control over reaction parameters. These approaches are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Flow Chemistry:

Continuous flow synthesis has emerged as a powerful tool for the production of substituted pyrroles. For instance, the Hantzsch pyrrole synthesis, a reaction involving β-ketoesters, primary amines, and α-haloketones, has been successfully adapted to a one-step continuous flow process to produce pyrrole-3-carboxylic acids. syrris.comnih.govacs.org In a typical setup, reactants are pumped through a heated microreactor. A notable advantage of this method is the in situ use of byproducts; for example, the HBr generated during the reaction can be utilized to hydrolyze tert-butyl esters, streamlining the synthesis into a single operation. syrris.comnih.govacs.org This approach allows for the rapid and efficient synthesis of highly substituted pyrroles directly from commercially available starting materials without the need for isolating intermediates. scispace.comnih.gov The Paal-Knorr cyclocondensation, another classical method for pyrrole synthesis, has also been optimized using flow chemistry, which is particularly beneficial for managing the exothermic nature of the reaction. uc.pt

While direct synthesis of this compound using flow chemistry is not extensively documented, the principles of established flow methods for N-substituted pyrroles can be readily applied. For example, a flow process could be designed where pyrrole or a pyrrole precursor is reacted with 2-nitrobenzyl bromide under optimized temperature and residence time in a microreactor to achieve efficient N-benzylation.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrrole derivatives. The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a prime example. Under microwave irradiation, this reaction can be completed in minutes, compared to the hours often required with conventional heating. acs.orgorganic-chemistry.orgfigshare.com This rapid, microwave-assisted approach has been used to generate a diverse array of polysubstituted pyrroles. acs.orgorganic-chemistry.orgfigshare.com

The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720) and various amines has also been expedited using microwave-induced, iodine-catalyzed reactions under solventless conditions, yielding products in excellent yields within a short timeframe. nih.govmdpi.com This method's efficiency and use of a green catalyst make it an attractive option.

For the specific synthesis of this compound, a microwave-assisted Paal-Knorr type reaction could be envisioned, where 2,5-hexanedione is reacted with 2-nitrobenzylamine. The use of microwave irradiation would be expected to significantly accelerate the cyclization and dehydration steps, leading to the desired product in high yield and purity.

Table 1: Comparison of Conventional and Modern Synthetic Approaches for Pyrroles

| Method | Key Features | Potential Application for this compound |

|---|

| Flow Chemistry (Hantzsch) | - One-step continuous process. syrris.comnih.govacs.org

Transition-Metal Catalysis in Pyrrole Benzylation

Transition-metal catalysis offers a powerful and versatile toolkit for the formation of C-N bonds, which is central to the N-benzylation of pyrrole. While direct palladium-catalyzed N-benzylation of pyrrole with 2-nitrobenzyl bromide is not extensively detailed, related N-arylation and N-alkenylation reactions provide a strong foundation for this approach.

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation of pyrroles and other N-H heterocycles is a well-established methodology. rsc.orgresearchgate.net These reactions, often referred to as Ullmann condensations, typically employ a copper(I) salt as the catalyst, a ligand, and a base. Diamine ligands have been shown to be particularly effective in promoting the coupling of aryl iodides and bromides with pyrroles, allowing the reaction to proceed under relatively mild conditions and with good functional group tolerance. acs.org Ligand-free copper-catalyzed systems have also been developed for the N-arylation of pyrrole with aryl iodides, offering a simpler and more economical alternative. researchgate.net These methodologies could potentially be adapted for N-benzylation using 2-nitrobenzyl halides as the electrophile.

Rhodium-Catalyzed Synthesis:

Rhodium catalysts have been employed for the synthesis of N-substituted pyrroles through various mechanisms. For instance, rhodium(III)-catalyzed [3+2] annulation of enaminones with vinylene carbonate provides a route to N-substituted 3-carbonylpyrroles. rsc.org Another approach involves the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to produce polysubstituted pyrroles. acs.org More recently, a one-pot synthesis of polysubstituted pyrroles via rhodium-catalyzed N-alkenylation of ketimines has been reported. rsc.org While these methods focus on constructing the pyrrole ring with the N-substituent already in place, they highlight the capability of rhodium to facilitate the formation of N-substituted pyrrole systems.

The direct N-benzylation of pyrrole could be explored using a suitable transition-metal catalyst, such as palladium or copper, with 2-nitrobenzyl bromide. The reaction would likely proceed via an oxidative addition of the benzyl bromide to the metal center, followed by coordination of the pyrrolide anion and subsequent reductive elimination to furnish this compound.

Table 2: Transition-Metal Catalyzed Syntheses of N-Substituted Pyrroles

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| CuI / Diamine Ligand | N-Arylation | Pyrrole, Aryl halides | Good functional group tolerance, mild conditions. acs.org |

| CuSO₄ (ligand-free) | N-Arylation | Pyrrole, Aryl iodides | Simple, inexpensive, and air-stable system. researchgate.net |

| [Cp*RhCl₂]₂ | [3+2] Annulation | Enaminones, Vinylene carbonate | Cascade C-H activation/[3+2] annulation. rsc.org |

| Rh₂(OAc)₄ | Transannulation | N-Sulfonyl-1,2,3-triazoles, Vinyl ethers | Synthesis of polysubstituted pyrroles. acs.org |

| Rh(III) catalyst | N-Alkenylation | Ketimines, Alkenes | One-pot synthesis of polysubstituted pyrroles. rsc.org |

Cascade and One-Pot Synthetic Strategies

Cascade and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the need for isolation and purification of intermediates. Several such strategies have been developed for the synthesis of substituted pyrroles, with some being particularly relevant to the synthesis of molecules containing a nitrobenzyl moiety.

A notable example is the cascade synthesis of pyrroles from nitroarenes. rsc.org This approach utilizes a homogeneous iron catalyst for an initial transfer hydrogenation of the nitroarene, followed by an acid-catalyzed Paal-Knorr condensation. This methodology has been successfully applied to the late-stage modification of multi-functional drug-like molecules. rsc.org A similar cascade process using a heterogeneous cobalt catalyst has also been reported. acs.org These methods are particularly appealing for the synthesis of this compound, as they could potentially start from a precursor where the nitrobenzyl group is formed in situ or is already present.

Another powerful one-pot strategy involves a nitro-Mannich/hydroamination cascade for the direct synthesis of 2,5-disubstituted pyrroles from imines and nitroalkynes, catalyzed by a base and a gold(I) catalyst. rsc.org

In the context of this compound, a one-pot synthesis could be designed where the N-benzylation of pyrrole is followed by a subsequent functionalization of the pyrrole ring without isolation of the intermediate. Alternatively, a multicomponent reaction could be devised, bringing together a source of the pyrrole ring, a 2-nitrobenzylating agent, and other components to build a more complex derivative in a single step.

Pyrrole Ring Formation via Cyclization of Nitroalkenes and Nitrodienes

The presence of a nitro group in the target compound, this compound, makes synthetic strategies starting from nitro-containing precursors particularly relevant. The cyclization of nitroalkenes and nitrodienes represents a powerful approach for the construction of the pyrrole ring itself.

Barton-Zard Pyrrole Synthesis:

The Barton-Zard reaction is a classic and versatile method for synthesizing pyrrole derivatives. wikipedia.orgpharmaguideline.com The reaction involves the base-catalyzed condensation of a nitroalkene with an α-isocyanoacetate. allaboutchemistry.netsynarchive.com The mechanism proceeds through a Michael-type addition, followed by a 5-endo-dig cyclization, elimination of the nitro group, and subsequent tautomerization to form the aromatic pyrrole ring. wikipedia.org This methodology has been widely used in the synthesis of various substituted pyrroles, including those that are precursors to porphyrins and other polypyrrolic structures. wikipedia.orgclockss.org Pseudonitrosites have also been employed as masked nitroalkenes in the Barton-Zard reaction. researchgate.net

To apply this to a derivative of this compound, one could envision a multi-step synthesis where the pyrrole ring is first constructed via the Barton-Zard reaction, and the 2-nitrobenzyl group is subsequently introduced at the nitrogen atom.

Cyclization of Nitrodienes:

Substituted pyrroles can also be synthesized from nitrodienes. The Cadogan-Sundberg indole (B1671886) synthesis, which typically involves the reductive cyclization of o-nitrostyrenes, has been adapted for the synthesis of pyrroles from non-arene nitrodienes. researchgate.netresearchgate.net This reaction is often promoted by trivalent phosphorus compounds, such as triphenylphosphine, sometimes in the presence of a molybdenum catalyst. researchgate.net The reaction is thought to proceed through a nitrene intermediate. Palladium-catalyzed reductive cyclization of nitrodienes using carbon monoxide as the reductant has also been reported to yield pyrroles. dntb.gov.ua

Novel Synthetic Routes for Substituted Pyrroles

The field of pyrrole synthesis is continually evolving, with new and innovative methods being developed to access this important heterocyclic core. These novel routes often employ unique catalysts or reaction pathways to achieve high levels of efficiency and selectivity.

Gold-Catalyzed Synthesis:

Gold catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the formation of substituted pyrroles. One such method involves a gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. organic-chemistry.orgacs.orgnih.gov This approach offers high regioselectivity and tolerates a wide range of functional groups. Another innovative gold-catalyzed method involves the intramolecular reaction between pyrroles and alkynes, leading to pyrrole dearomatization. nih.gov Gold catalysts have also been used in domino cycloisomerization/functionalization sequences to create complex polycyclic structures containing a pyrrole moiety. acs.org

Iodine-Mediated Synthesis:

Molecular iodine has been shown to be an effective catalyst for the synthesis of N-substituted pyrroles. An expeditious method involves the microwave-induced, iodine-catalyzed reaction of 2,5-dimethoxytetrahydrofuran with various amines under solventless conditions. nih.govmdpi.com This simple and efficient procedure provides access to a wide range of N-substituted pyrroles in high yields. Iodine has also been used to promote the construction of polysubstituted 2,3-dihydropyrroles from chalcones and β-enamine ketones. nih.gov

These novel methods, while not directly reporting the synthesis of this compound, offer promising avenues for its preparation. For instance, a gold-catalyzed hydroamination/cyclization could potentially be employed using a 2-nitrobenzyl-substituted α-amino ketone. Similarly, the iodine-catalyzed reaction with 2,5-dimethoxytetrahydrofuran and 2-nitrobenzylamine presents a straightforward and efficient potential route to the target compound.

Table 3: Novel Synthetic Routes to Substituted Pyrroles

| Method | Catalyst | Key Transformation | Substrates |

|---|---|---|---|

| Gold-Catalyzed Cascade | Gold(I) complex | Hydroamination/Cyclization | α-Amino ketones, Alkynes organic-chemistry.orgacs.orgnih.gov |

| Gold-Catalyzed Dearomatization | Gold(I) complex | Intramolecular Alkyne/Pyrrole Coupling | Diynamides, Isoxazoles nih.gov |

| Iodine-Catalyzed Paal-Knorr Type | Molecular Iodine | Condensation/Cyclization | 2,5-Dimethoxytetrahydrofuran, Amines nih.govmdpi.com |

| Iodine-Promoted Cyclization | Molecular Iodine | Tandem Michael/Cyclization | Chalcones, β-Enamine ketones nih.gov |

Photochemical Reactivity and Mechanisms of 1 2 Nitrobenzyl 1h Pyrrole

Photolabile Protecting Group (PPG) Characteristics

The utility of the 2-nitrobenzyl group as a PPG stems from its ability to be cleaved upon irradiation, typically with UV light, while remaining stable under various other chemical conditions. researchgate.netresearchgate.net This property allows for precise spatial and temporal control over the release of a protected molecule, such as pyrrole (B145914). nih.govnih.gov The photoproducts of the cleavage are typically the released substrate (pyrrole) and a 2-nitrosobenzaldehyde derivative. researchgate.netnih.gov

The process can be summarized in the following key stages:

Photoexcitation of the nitroaromatic chromophore.

Intramolecular hydrogen transfer from the benzylic position to the excited nitro group.

Formation of a transient aci-nitro intermediate. acs.orgacs.orgunifr.ch

Rearrangement of the intermediate and subsequent chemical steps to yield the final products: the released substrate and a 2-nitroso-carbonyl compound. nih.gov

The photochemical transformation of 1-(2-nitrobenzyl)-1H-pyrrole is classified as a Norrish Type II reaction. wikipedia.orgresearchgate.netwikipedia.org This type of reaction is characterized by the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to a 1,4-biradical. wikipedia.orgchemistnotes.comyoutube.com In the case of 2-nitrobenzyl compounds, the excited nitro group is functionally analogous to the carbonyl group. researchgate.net

Upon photoexcitation, the nitro group abstracts a hydrogen atom from the benzylic carbon (the γ-position relative to the N=O bond). wikipedia.orgresearchgate.net This generates a biradical intermediate which rapidly rearranges to form the key aci-nitro tautomer. chemrxiv.org This tautomer is a quinonoid species and is the central intermediate in the photorelease cascade. researchgate.netrsc.org The subsequent reactions of this intermediate are thermal, ground-state processes that ultimately lead to the cleavage of the benzylic C-N bond and the release of the pyrrole. researchgate.net

The primary photoproduct formed upon irradiation of 2-nitrobenzyl compounds is the aci-nitro intermediate, a transient species with a characteristic absorption at longer wavelengths (around 400 nm). acs.orgacs.orgrsc.org This intermediate is a tautomer of the starting nitro compound and exists as a quinonoid structure. researchgate.netrsc.org

Quantum Yield Determination and Photoreaction Efficiency

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., product formation) to the number of photons absorbed by the system. researchgate.net For 2-nitrobenzyl-based PPGs, the quantum yield of uncaging is a critical parameter that determines the amount of light required to achieve a certain degree of deprotection. nih.gov

| Compound Derivative | Quantum Yield (Φ) | Solvent/Conditions | Reference |

|---|---|---|---|

| 2-Nitrobenzyl Alcohol | ~0.6 | Various | nih.gov |

| NPPOC-Thymidine | 0.41 | Methanol (B129727) | nih.gov |

| 4,5-Dimethoxy-2-nitrobenzyl ethers/esters | 0.001 - 0.01 | Not specified | researchgate.net |

Structural Modifications and their Impact on Photochemical Properties

The photochemical properties of the 2-nitrobenzyl core can be significantly altered by introducing substituents on the aromatic ring or at the benzylic position. These modifications can affect the absorption spectrum, the quantum yield, and the rate of photorelease. researchgate.netnih.gov

Aromatic Ring Substituents : Electron-donating groups, such as methoxy (B1213986) groups (e.g., in the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), can red-shift the absorption maximum to longer wavelengths ( >350 nm). researchgate.netresearchgate.net This is advantageous for applications in biological systems, as it allows for the use of less phototoxic light. nih.gov However, these modifications can sometimes lead to a decrease in the quantum yield of uncaging. researchgate.net Conversely, introducing a second nitro group (e.g., 2,6-dinitrobenzyl) can increase the quantum yield. wikipedia.org

Benzylic Position Substituents : Substitution at the benzylic carbon (the α-carbon) can also influence photoreactivity. For example, adding a methyl group, as in the 1-(2-nitrophenyl)ethyl (NPE) group, can alter the kinetics of the release process. acs.org Isotopic substitution, such as replacing benzylic hydrogens with deuterium, has been shown to result in a strong kinetic isotope effect, which can be used to tune the quantum yield without altering the compound's absorbance. researchgate.net

The introduction of a benzoyl group to the NPPOC scaffold (Bz-NPPOC) has been shown to double the photolytic efficiency, while a thiophenyl group (SPh-NPPOC) increased it tenfold, primarily by enhancing the quantum yield and/or the extinction coefficient. nih.gov

Solvent and pH Effects on Photoreaction Kinetics

The kinetics of the photorelease from 2-nitrobenzyl compounds are often sensitive to the surrounding environment, particularly the solvent and pH. researchgate.netacs.org The decay of the intermediate aci-nitro species and subsequent thermal reactions can be catalyzed by acid or base. acs.orgcdnsciencepub.com

In aqueous solutions, the rates of decay of the intermediates are strongly pH-dependent. acs.orgacs.orgunifr.ch For example, in the photorelease of methanol from 2-nitrobenzyl methyl ether, different reaction pathways and rate-limiting steps were observed at different pH values. acs.orgacs.org Hemiacetal intermediates were found to limit the release rate at pH < 8. acs.orgacs.orgunifr.ch The presence of buffers can also influence the reaction, sometimes retarding the release by intercepting the primary aci-nitro intermediates. researchgate.netnih.gov

The polarity of the solvent can also play a role. The mechanism involving highly polarized or ionic intermediates is supported by the observation of salt effects on the reaction efficiency in some cases. cdnsciencepub.com While the primary intramolecular hydrogen abstraction is less dependent on the solvent, the subsequent ionic rearrangement steps are significantly influenced by the ability of the solvent to stabilize charged intermediates. researchgate.net

Photochemical Transformations Leading to Other Organic Scaffolds

The photochemical behavior of ortho-nitrobenzyl compounds is a well-established area of organic photochemistry, primarily utilized for photolabile protecting groups. The core of this reactivity lies in an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of transformations to release a leaving group and typically forms a 2-nitrosobenzaldehyde derivative. In the case of this compound, the pyrrole moiety acts as the leaving group.

While the initial photodecomposition pathway of this compound is understood to follow this general mechanism, specific studies detailing the subsequent photochemical transformations of the resulting intermediates into other stable organic scaffolds are not extensively documented in the reviewed literature. However, based on the known reactivity of the photochemically generated 2-nitrosobenzaldehyde, plausible reaction pathways leading to new heterocyclic structures can be postulated.

Upon irradiation with UV light, this compound is expected to undergo an intramolecular hydrogen transfer from the benzylic carbon to the oxygen of the nitro group. This is followed by a rearrangement to form an aci-nitro intermediate. This intermediate is unstable and further rearranges, leading to the cleavage of the C-N bond connecting the benzyl (B1604629) group to the pyrrole ring. This process would yield pyrrole and 2-nitrosobenzaldehyde as the primary photoproducts.

The resulting 2-nitrosobenzaldehyde is a reactive species that can participate in subsequent thermal or photochemical reactions. One common reaction of nitroso compounds is their dimerization to form azoxybenzenes, which can be further transformed into azobenzenes.

While direct photochemical cyclization of this compound to form new fused heterocyclic systems has not been specifically reported, the synthesis of related structures, such as pyrrolo[1,2-a]quinoxalines, typically proceeds through non-photochemical methods. These methods often involve the condensation of a 2-(1H-pyrrol-1-yl)aniline derivative with a dicarbonyl compound, or other thermal cyclization strategies. This suggests that the direct photochemical conversion of this compound into such fused systems is not a commonly observed or utilized transformation.

The table below summarizes the expected primary photochemical reaction of this compound based on the general reactivity of ortho-nitrobenzyl compounds.

| Starting Material | Proposed Intermediate | Expected Primary Products |

| This compound | aci-nitro intermediate | Pyrrole and 2-nitrosobenzaldehyde |

Further research is required to fully elucidate the photochemical fate of the reactive intermediates generated from the photolysis of this compound and to explore the potential for the development of novel photochemical routes to complex organic scaffolds from this substrate.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

This section would detail the NMR spectroscopic data, which is fundamental for confirming the molecular structure of 1-(2-nitrobenzyl)-1H-pyrrole.

Chemical Shift Assignments and Structural Elucidation

A comprehensive analysis of the ¹H and ¹³C NMR spectra would be presented. The chemical shifts (δ) for each unique proton and carbon atom in the molecule would be assigned. For the ¹H NMR spectrum, the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) would be reported to elucidate the connectivity of protons. For the ¹³C NMR spectrum, the chemical shifts of the pyrrole (B145914) ring carbons, the benzylic methylene (B1212753) carbon, and the carbons of the 2-nitrophenyl group would be identified. This data would collectively confirm the successful synthesis and purification of the target compound.

A data table for ¹H NMR and ¹³C NMR chemical shifts would be presented here.

Conformational Analysis via NMR

This subsection would explore the compound's conformational dynamics in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between the protons of the pyrrole ring and the 2-nitrobenzyl group. This information would help determine the preferred spatial orientation of the two ring systems relative to each other, which is influenced by the steric hindrance and electronic interactions of the ortho-nitro group.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides insight into the functional groups present in the molecule and their bonding characteristics.

Functional Group Identification and Band Assignments

The IR and Raman spectra would be analyzed to identify characteristic vibrational frequencies. Key assignments would include the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in specific regions of the mid-IR spectrum. Other important bands would be the C-H stretching and bending modes of the aromatic rings and the pyrrole moiety, C-N stretching vibrations, and the skeletal vibrations of the rings.

A data table listing the key IR and Raman absorption bands and their corresponding vibrational assignments would be included here.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation analysis would identify characteristic daughter ions, providing further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzyl-pyrrole bond, potentially forming a tropylium (B1234903) ion or a pyrrole-containing cation, and fragmentation related to the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would be employed to investigate the electronic transitions within the molecule. The spectrum would reveal the wavelengths of maximum absorption (λmax). These absorptions would be attributed to π→π* transitions within the aromatic systems of the pyrrole and nitrobenzene (B124822) rings. The position and intensity of these bands provide information about the conjugated electronic system of the compound.

Electronic Transitions and Absorption Maxima

The pyrrole ring itself exhibits a strong absorption band around 210 nm, which is attributed to a high-energy π → π* transition. researchgate.net Another weaker band is typically observed near 240 nm. The 2-nitrobenzyl moiety, on the other hand, displays characteristic absorptions related to the nitrobenzene chromophore. Nitrobenzene generally shows a strong primary absorption band below 200 nm and a weaker band around 260-280 nm, which is ascribed to a π → π* transition. A much weaker n → π* transition associated with the nitro group is often observed at longer wavelengths, typically above 300 nm.

In the combined molecule, this compound, it is anticipated that the individual absorption characteristics of the pyrrole and 2-nitrobenzyl groups will be perturbed. The attachment of the benzyl (B1604629) group to the pyrrole nitrogen may lead to shifts in the π → π* transitions of the pyrrole ring. Similarly, the electronic environment of the nitrobenzyl group is modified by the pyrrole substituent. The resulting UV-Vis spectrum is expected to show complex absorption bands in the ultraviolet region, likely representing overlapping π → π* transitions from both aromatic systems. The low-energy n → π* transition of the nitro group is also expected to be present.

A study on various o-nitrobenzyl photolabile protecting groups provides context for the expected absorption, where such compounds typically display one-photon absorptions within the UV range. instras.com For instance, the introduction of substituents on the nitrobenzyl ring can shift the maximum absorption wavelength. instras.com Therefore, the precise absorption maxima for this compound would be sensitive to solvent polarity and the specific electronic interactions between the two rings.

Table 1: Expected Electronic Transitions and Absorption Regions for this compound based on Constituent Chromophores

| Chromophore | Transition Type | Expected Absorption Region (nm) |

|---|---|---|

| Pyrrole | π → π* | ~210-240 |

| 2-Nitrobenzyl | π → π* | ~260-280 |

X-ray Crystallography and Solid-State Structural Analysis

While the crystal structure of this compound has not been explicitly detailed in the available literature, a comprehensive X-ray diffraction analysis has been performed on the closely related derivative, This compound-2-carbaldehyde . nih.gov The structural parameters obtained for this analogue provide significant insights into the likely solid-state conformation and intermolecular interactions of the parent compound. The data reveals a triclinic crystal system for this compound-2-carbaldehyde. nih.gov

Table 2: Crystallographic Data for this compound-2-carbaldehyde nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2643 (8) |

| b (Å) | 8.3072 (10) |

| c (Å) | 9.2570 (12) |

| α (°) | 104.10 (2) |

| β (°) | 96.463 (11) |

| γ (°) | 96.92 (2) |

| Volume (ų) | 531.98 (11) |

The single-crystal X-ray analysis of this compound-2-carbaldehyde demonstrates that the molecule adopts a non-planar conformation in the solid state. nih.gov The pyrrole and benzene (B151609) rings are significantly twisted with respect to each other. The dihedral angle between the plane of the five-membered pyrrole ring and the six-membered benzene ring is reported to be 83.96 (6)°. nih.gov This substantial twist minimizes steric hindrance between the two aromatic systems.

Furthermore, the nitro group is not coplanar with the benzene ring to which it is attached. It is twisted by a dihedral angle of 5.92 (8)° from the plane of the benzene ring. nih.gov This slight rotation is a common feature in nitrobenzene derivatives and can be attributed to a balance of electronic and steric effects.

Table 3: Key Dihedral Angles in this compound-2-carbaldehyde nih.gov

| Description | Dihedral Angle (°) |

|---|---|

| Pyrrole Ring Plane vs. Benzene Ring Plane | 83.96 (6) |

In addition to hydrogen bonding, π-π stacking interactions are also present. A short distance of 3.725 (3) Å is observed between the centroids of adjacent benzene rings within the columns. nih.gov This distance is indicative of stabilizing π-π stacking, which further contributes to the cohesion of the crystal structure. The presence of these non-covalent interactions is fundamental to understanding the solid-state properties of this class of compounds.

Table 4: Intermolecular Interactions in this compound-2-carbaldehyde nih.gov

| Interaction Type | Description | Distance (Å) |

|---|---|---|

| C—H···O Hydrogen Bonds | Link molecules into columns along | Not specified |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. researchgate.netresearchgate.net This method is favored for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules like 1-(2-nitrobenzyl)-1H-pyrrole. DFT calculations allow for the determination of various molecular properties by approximating the electron density of the system.

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). For a closely related compound, This compound-2-carbaldehyde , experimental crystallographic data provides a basis for understanding the likely geometry of this compound. In this related structure, the pyrrole (B145914) and benzene (B151609) rings are not coplanar, exhibiting a significant dihedral angle of 83.96 (6)°. nih.gov The nitro group is also twisted relative to the benzene ring by 5.92 (8)°. nih.gov It is reasonable to infer that this compound would adopt a similarly twisted conformation to alleviate steric hindrance between the two aromatic rings.

DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to theoretically determine the bond lengths, bond angles, and dihedral angles for the ground state of this compound. researchgate.net These calculations would likely confirm the non-planar structure suggested by the experimental data of its carbaldehyde derivative.

Table 1: Selected Experimental Geometric Parameters for the Related Compound this compound-2-carbaldehyde

| Parameter | Bond | Length (Å) |

| Bond Length | O1—N1 | 1.2175 (14) |

| O2—N1 | 1.2247 (14) | |

| N1—C1 | 1.4745 (16) | |

| N2—C8 | 1.3571 (16) | |

| C5—C6 | 1.3968 (18) | |

| C6—C7 | 1.5207 (17) | |

| Parameter | Angle | Degrees (°) |

| Dihedral Angle | Pyrrole Ring - Benzene Ring | 83.96 (6) |

| Nitro Group - Benzene Ring | 5.92 (8) |

Data sourced from a crystallographic study of this compound-2-carbaldehyde and presented here for illustrative purposes. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In a typical pyrrole ring, the HOMO is characterized by significant electron density on the nitrogen and the carbon atoms of the ring. The presence of the electron-withdrawing nitrobenzyl group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrrole. The precise distribution of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the HOMO would likely be localized more on the pyrrole ring, indicating its potential as an electron donor in reactions. Conversely, the LUMO might have significant contributions from the nitrobenzyl moiety, particularly the nitro group, making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrrole-Based Compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These are example values for a generic pyrrole derivative and are not the calculated values for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netescholarship.org The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. escholarship.org

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or for forming hydrogen bonds. The pyrrole ring, being an electron-rich aromatic system, would also exhibit a degree of negative potential. In contrast, the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge would likely show positive potential. Such a map provides a comprehensive picture of the charge distribution and is instrumental in understanding intermolecular interactions.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. mdpi.com These predicted frequencies can then be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the functional groups present. For example, the asymmetric and symmetric stretching vibrations of the NO2 group are expected in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the N-H stretching of a primary or secondary amine (not present in this molecule, but a key feature of the parent pyrrole) is typically found in the 3300-3500 cm⁻¹ region. nih.gov The C-N stretching vibrations and the in-plane and out-of-plane bending modes of the rings would also be identifiable.

A comparison between the theoretical and experimental spectra often requires the use of a scaling factor for the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method. A good correlation between the scaled theoretical and experimental frequencies serves to validate the accuracy of the computational model and the geometric parameters used.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methylene C-H Stretch | 3000 - 2850 |

| NO₂ Asymmetric Stretch | 1600 - 1500 |

| C=C Aromatic Stretch | 1600 - 1450 |

| NO₂ Symmetric Stretch | 1400 - 1300 |

| C-N Stretch | 1350 - 1250 |

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical parameters, also known as global reactivity descriptors, can be calculated. These parameters provide a quantitative measure of the reactivity and stability of the molecule.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of the molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

The calculation of these descriptors for this compound would provide a quantitative framework for understanding its chemical behavior and comparing its reactivity to other related compounds. mdpi.com

Table 4: Formulas for Quantum Chemical Parameters

| Parameter | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry can also be used to study the thermodynamics and kinetics of chemical reactions involving this compound. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. mdpi.com This information reveals whether a reaction is thermodynamically favorable (exergonic, ΔG < 0) or unfavorable (endergonic, ΔG > 0).

Furthermore, by locating the transition state structure on the potential energy surface, the activation energy (Ea) of a reaction can be calculated. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. These calculations are invaluable for understanding reaction mechanisms and predicting the feasibility and rate of various transformations that this compound might undergo. For example, theoretical studies could be conducted on its synthesis or its participation in further chemical reactions.

Nonlinear Optical (NLO) Properties Calculations

Theoretical and computational studies are crucial for understanding the nonlinear optical (NLO) properties of molecules, providing insights into their potential for applications in photonics and optoelectronics. These investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate key parameters that govern the NLO response. These parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

For the specific compound, this compound, a comprehensive search of scientific literature did not yield specific published theoretical studies detailing its NLO properties. Consequently, explicit data tables for its dipole moment, polarizability, and first-order hyperpolarizability are not available in the reviewed literature.

In general, computational studies on similar organic molecules involve optimizing the molecular geometry and then calculating the electronic properties. The presence of a π-conjugated system, along with electron-donating and electron-accepting groups, is a key structural feature for significant NLO activity. In this compound, the pyrrole ring can act as an electron donor, while the nitro group on the benzyl (B1604629) moiety serves as a strong electron acceptor. This donor-acceptor arrangement facilitates intramolecular charge transfer, which is a fundamental requirement for a large second-order NLO response.

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is a critical indicator of a material's potential for applications such as second-harmonic generation (SHG). The calculation of β is computationally intensive and is typically performed using methods like time-dependent DFT (TD-DFT).

While specific research findings and data tables for this compound are not presently available, the general principles of NLO properties in donor-acceptor molecules suggest that it would be a candidate for theoretical investigation. Such a study would provide valuable data on its NLO characteristics and its potential utility in the development of new optical materials.

Chemical Transformations and Rearrangement Reactions

Intramolecular Cyclization Reactions for Ring System Formation

Intramolecular cyclization is a powerful strategy for constructing fused polyheterocyclic systems containing pyrrole (B145914) rings. One such approach involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts nih.govbeilstein-journals.org. This method, utilizing systems like tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN), can produce novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons in good yields nih.govbeilstein-journals.org. The procedure is robust and can be performed on a gram scale without the need for column chromatography for purification nih.gov. In other systems, 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines undergo intramolecular cyclization in triflic acid through electrophilic aromatic substitution to yield tricyclic iminium compounds researchgate.net.

| Cyclization Strategy | Reactant Type | Reagents/Conditions | Product Skeleton |

| Free-Radical Cyclization | o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline |

| Electrophilic Aromatic Substitution | 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Triflic Acid | Tricyclic Iminium Compounds |

Reduction of the Nitro Group to Amine Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of reagents and conditions masterorganicchemistry.comyoutube.com. The two most common methods are catalytic hydrogenation and the use of dissolving metals in acidic media masterorganicchemistry.com. Catalytic hydrogenation is typically performed with catalysts such as palladium, platinum, or nickel masterorganicchemistry.com. Easily oxidized metals like iron, tin, or zinc in the presence of an acid like HCl are also highly effective for this reduction masterorganicchemistry.comyoutube.com. For instance, the reduction of 1-[(5-chloro-2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide using powdered iron in glacial acetic acid leads to the formation of the corresponding amino derivative as part of a reductive rearrangement researchgate.net.

| Reduction Method | Typical Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine (Aniline derivative) |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl | Amine (Aniline derivative) |

| Metal in Acetic Acid | Iron powder, glacial acetic acid | Amine derivative |

While metal hydrides are generally not used for reducing aryl nitro compounds to anilines as they can lead to azo compounds, other reagents like sodium hydrosulfite or sodium sulfide are also viable options wikipedia.org. The choice of reagent can be crucial for selective reductions in molecules with multiple functional groups wikipedia.org.

Pyridine Ring Contraction to Form Pyrrole Rings

The formation of pyrrole rings can be accomplished through the ring contraction of pyridine derivatives, which serves as an important skeletal editing strategy researchgate.netnih.govosaka-u.ac.jp. Various methods have been developed to induce this transformation. An electrochemical approach allows for the ring-contraction of Hantzsch esters and their pyridine derivatives to yield polysubstituted pyrroles rsc.org. This process involves the extrusion of a fragment, such as ethyl acetate (B1210297), from the pyridine ring in a single step rsc.org. Photochemical methods have also been employed; for example, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives researchgate.netnih.govosaka-u.ac.jp. Additionally, a synthetic route employing 2,5-dihydrothiophenes provides access to polysubstituted pyrroles through a mechanism featuring a 6π-electrocyclization of a sulfilimine intermediate followed by a spontaneous ring-contraction acs.org.

| Ring Contraction Method | Starting Material | Key Conditions/Reagents |

| Electrochemical | Hantzsch Esters / Pyridine Derivatives | Electrochemical reduction |

| Photochemical | Pyridines | UV light, Silylborane |

| Electrocyclization/Ring-Contraction | 2,5-Dihydrothiophenes | Chloramine-T trihydrate |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Advanced Heterocyclic Scaffolds

1-(2-nitrobenzyl)-1H-pyrrole is a key precursor for the synthesis of advanced heterocyclic scaffolds, which are core structures in many biologically active compounds and functional materials. The strategic placement of the nitro group on the benzyl (B1604629) substituent allows for intramolecular reactions following its reduction to an amino group. This transformation is the foundation for building complex, multi-ring systems that would be challenging to assemble through other synthetic routes.

The pyrrole (B145914) moiety itself is a fundamental five-membered aromatic heterocycle found in a vast array of natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov By functionalizing the pyrrole at the N-1 position with a 2-nitrobenzyl group, a latent reactive site is introduced, paving the way for the construction of more elaborate heterocyclic frameworks. The synthesis of such scaffolds is of great interest in medicinal chemistry for the development of new therapeutic agents. researchgate.net

Intermediacy in Multistep Organic Syntheses

The utility of this compound as an intermediate is exemplified in various multistep organic syntheses. A notable example is its role in the synthesis of complex pharmaceutical compounds. For instance, the related compound, This compound-2-carbaldehyde , serves as a crucial intermediate in the synthesis of Lixivaptan. nih.gov Lixivaptan is a vasopressin receptor antagonist that has been investigated for the treatment of hyponatremia. The synthesis of this complex molecule involves a series of carefully planned steps where the this compound core provides the necessary structural foundation for subsequent chemical modifications.

The general strategy in these multistep syntheses often involves the initial preparation of the this compound scaffold, followed by functionalization of the pyrrole ring or modification of the nitrobenzyl group. These transformations can include formylation, acylation, or other electrophilic substitution reactions on the pyrrole ring, as well as the reduction of the nitro group to an amine, which can then participate in cyclization or coupling reactions. The ability to perform these sequential reactions highlights the importance of this compound as a stable yet reactive intermediate in the synthesis of high-value molecules.

Building Block for Pyrrolo-fused Systems (e.g., Pyrrolo[1,2-a]quinoxalines)

One of the most significant applications of this compound is as a building block for the synthesis of pyrrolo-fused systems, particularly pyrrolo[1,2-a]quinoxalines . These tricyclic heterocyclic compounds are of considerable interest due to their diverse and potent pharmacological activities, including anticancer, antifungal, and antitubercular properties. rsc.org The synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold from this compound derivatives typically involves a key reductive cyclization step.

In this synthetic strategy, the nitro group of the 2-nitrobenzyl moiety is reduced to an amino group. This newly formed amine then undergoes an intramolecular cyclization with a suitable functional group on the pyrrole ring, often a carbonyl group, to form the fused quinoxaline (B1680401) ring system. This approach provides an efficient and modular route to a wide range of substituted pyrrolo[1,2-a]quinoxalines, allowing for the exploration of structure-activity relationships in drug discovery programs. The versatility of this method is further enhanced by the ability to introduce various substituents on both the pyrrole and the benzene (B151609) rings of the starting material, leading to a diverse library of potential therapeutic agents. researchgate.netchemrevlett.com A general synthetic scheme for this transformation is depicted below:

Table 1: Key Transformation in the Synthesis of Pyrrolo[1,2-a]quinoxalines

| Starting Material | Key Reaction Step | Product | Significance |

|---|---|---|---|

| This compound derivative | Reductive Cyclization | Pyrrolo[1,2-a]quinoxaline | Access to pharmacologically active scaffolds |

Utility in the Development of Materials Science Precursors

Beyond its applications in medicinal chemistry, this compound also holds potential as a precursor in materials science, particularly in the development of conductive polymers and novel dyes and pigments.

Polypyrrole is one of the most extensively studied conducting polymers due to its good environmental stability, high conductivity, and ease of synthesis. nih.govresearchgate.net The properties of polypyrrole can be tuned by introducing various substituents onto the pyrrole monomer prior to polymerization. While there is a vast body of research on the polymerization of pyrrole and its simple derivatives, the use of more complex monomers like this compound is a less explored area that offers opportunities for creating novel materials with tailored properties.

The 2-nitrobenzyl group could impart specific functionalities to the resulting polymer. For example, the nitro group could be chemically modified post-polymerization to introduce other functional groups, or it could influence the electronic and morphological properties of the polymer. The synthesis of such functionalized polypyrroles could be achieved through chemical or electrochemical polymerization methods. nih.govijert.org The incorporation of the 2-nitrobenzyl moiety could lead to materials with unique optical, electronic, or sensory properties, making them suitable for applications in electronics, sensors, and energy storage devices.

Pyrrole-based chromophores are integral components of many natural and synthetic dyes and pigments. researchgate.net The pyrrole ring can be part of a larger conjugated system, which is responsible for the color of the molecule. Diketopyrrolopyrrole (DPP) pigments, for instance, are a class of high-performance pigments known for their brilliant colors and excellent stability. nih.govnih.gov

This compound can serve as a starting material for the synthesis of novel dyes and pigments. The pyrrole ring can be functionalized to create extended π-conjugated systems, and the 2-nitrobenzyl group can be modified or incorporated into the final dye structure to tune its color and other properties. For example, the nitro group is a strong electron-withdrawing group and can be used to create push-pull systems, which are common in organic dyes and can lead to intense colors and interesting photophysical properties. Additionally, the amino group, obtained after reduction of the nitro group, can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and commercially important class of colorants. rsc.org

Functionality as a Photolabile Protecting Group in Chemical Release Systems

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG) in organic synthesis and chemical biology. wikipedia.org PPGs are chemical moieties that can be removed from a molecule by irradiation with light, typically in the UV or visible region. This property allows for the controlled release of a protected functional group with high spatial and temporal precision. The general mechanism for the cleavage of a 2-nitrobenzyl protecting group involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct. wikipedia.orgnih.gov

While the use of simple 2-nitrobenzyl alcohol and its derivatives as PPGs for various functional groups like alcohols, amines, and carboxylic acids is well-documented, the application of a more complex structure like this compound in this context is a more specialized area. researchgate.netnih.gov In principle, a derivative of this compound could be designed to act as a PPG. For example, a functional group could be attached to the benzylic carbon of the 2-nitrobenzyl moiety, which could then be released upon photolysis. The pyrrole ring would act as a chromophoric auxiliary, potentially influencing the photochemical properties of the PPG, such as its absorption wavelength and cleavage efficiency. This could lead to the development of novel PPGs with tailored properties for specific applications in areas like drug delivery, surface patterning, and the controlled activation of biological processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-nitrobenzyl)-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The Clauson-Kass pyrrole synthesis is a classical method for analogous compounds, involving condensation of γ-keto amides or esters with amines. For this compound, nitrobenzyl halides can react with pyrrole derivatives under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes solvent choice (e.g., dichloromethane for solubility), temperature control (room temperature to 60°C), and stoichiometric ratios (1:1.2 pyrrole:nitrobenzyl bromide). Purification via precipitation (e.g., dichloromethane/hexane) yields >80% purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic pyrrole proton signals (δ 6.1–6.4 ppm, multiplet) and nitrobenzyl aromatic protons (δ 7.5–8.2 ppm). The methylene bridge (CH₂) between pyrrole and nitrobenzyl groups appears as a singlet at δ 5.2–5.5 ppm .

- X-ray Crystallography : Single-crystal analysis confirms dihedral angles (e.g., 83.96° between pyrrole and benzene rings) and intermolecular interactions (e.g., C—H⋯O hydrogen bonds). Unit cell parameters (e.g., triclinic, P1 space group) validate the crystal structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For high-polarity byproducts, solvent precipitation (e.g., dichloromethane/hexane) is efficient, yielding >90% recovery. Recrystallization from ethanol/water (1:3) enhances purity, with melting points validated at 96–97°C .

Advanced Research Questions

Q. How does the nitro group’s position (ortho vs. para) on the benzyl moiety influence the electronic properties and reactivity of this compound?

- Methodological Answer : The ortho-nitro group induces steric hindrance and electronic effects (e.g., –I and –M), reducing nucleophilic attack on the pyrrole ring. Computational studies (DFT) show a twisted nitro group (5.92° from the benzene plane), altering dipole moments and solubility. Compare with para-substituted analogs via Hammett σ constants to quantify electronic effects .

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives via Diels-Alder or cycloaddition reactions?

- Methodological Answer : Polar Diels-Alder reactions with nitronaphthalenes require temperature control (120°C) and electron-deficient dienophiles to favor C3-C4 bond cycloaddition. Regioselectivity (6:1 ratio for desired product) is achieved using Lewis acids (e.g., ZnCl₂) to stabilize transition states. Monitor via TLC (Rf 0.3–0.5 in hexane/EtOAc) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

- Methodological Answer : Replace the nitro group with bioisosteres (e.g., CF₃, CN) to enhance membrane permeability. Test against Mycobacterium tuberculosis (MIC assays) and compare with diarylpyrrole analogs (e.g., BM-212 derivatives). SAR trends show that electron-withdrawing substituents improve potency by 2–4-fold .

Q. What crystallographic techniques resolve ambiguities in the molecular packing of this compound derivatives?

- Methodological Answer : High-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) at 113 K minimizes thermal motion artifacts. Refinement with SHELXL97 (R-factor <0.04) reveals columnar packing along the [100] axis (centroid distance 3.725 Å). Hydrogen bonding (C—H⋯O, 2.2–2.5 Å) stabilizes the lattice .

Key Research Gaps and Recommendations

- Mechanistic Studies : Use isotopic labeling (²H/¹³C) to trace reaction pathways in nitrobenzyl-pyrrole couplings.

- Pharmacokinetics : Evaluate metabolic stability (e.g., CYP450 assays) for nitro-group-containing derivatives.

- Computational Modeling : Apply MD simulations to predict solubility and bioavailability based on crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.